molecular formula C10H14N2O2 B13088561 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B13088561
M. Wt: 194.23 g/mol
InChI Key: VYBQGVNZXPSHHB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, including receptors and ion channels, to exert its biological effects.

Comparison with Similar Compounds

  • 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids

Comparison: Compared to these similar compounds, 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity . The presence of methyl groups at positions 3 and 5 can influence the compound’s pharmacokinetic properties and its interaction with molecular targets.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3,5-dimethyl-2,4,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7-5-10(2,9(13)14)4-3-8(7)12-11-6/h3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

VYBQGVNZXPSHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=NN1)(C)C(=O)O

Origin of Product

United States

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